n4-(2-Bromobenzyl)-6-chloro-n4-methylpyrimidine-2,4-diamine
Description
N4-(2-Bromobenzyl)-6-chloro-N4-methylpyrimidine-2,4-diamine is a substituted pyrimidine derivative characterized by a 6-chloro substituent on the pyrimidine core and a 2-bromobenzyl group attached to the N4 position, which is further methylated. This compound belongs to a class of molecules known for their structural versatility and biological relevance, particularly in medicinal chemistry. Pyrimidine derivatives are widely studied due to their ability to modulate enzyme activity, such as receptor tyrosine kinases (RTKs) and ABC transporters, through hydrogen bonding and hydrophobic interactions .
Key structural features include:
- Pyrimidine core: Provides a planar scaffold for molecular recognition.
- N4-methylation: Enhances lipophilicity and metabolic stability.
- 6-Chloro substituent: Influences electronic properties and binding affinity.
Properties
Molecular Formula |
C12H12BrClN4 |
|---|---|
Molecular Weight |
327.61 g/mol |
IUPAC Name |
4-N-[(2-bromophenyl)methyl]-6-chloro-4-N-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H12BrClN4/c1-18(7-8-4-2-3-5-9(8)13)11-6-10(14)16-12(15)17-11/h2-6H,7H2,1H3,(H2,15,16,17) |
InChI Key |
GWZSIFGQDRKMCM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Bromobenzyl)-6-chloro-N4-methylpyrimidine-2,4-diamine typically involves a multi-step process. One common synthetic route includes the following steps:
Nucleophilic Substitution Reaction: The starting material, 2-bromobenzyl chloride, undergoes a nucleophilic substitution reaction with 6-chloro-N4-methylpyrimidine-2,4-diamine in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-(2-Bromobenzyl)-6-chloro-N4-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF) as a solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N4-(2-Bromobenzyl)-6-chloro-N4-methylpyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and antimicrobial drugs.
Biological Studies: It is employed in studies to investigate the biological activity of pyrimidine derivatives and their interactions with biological targets.
Chemical Biology: The compound is used as a probe to study cellular processes and molecular mechanisms.
Material Science: It can be used in the development of novel materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N4-(2-Bromobenzyl)-6-chloro-N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Differences and Implications
Substituent Effects on Bioactivity
- Halogen Positioning : The 2-bromobenzyl group in the target compound may favor interactions with hydrophobic enzyme pockets compared to the 3-bromophenyl group in compound 52 .
- N4-Alkylation: Methylation at N4 (as in the target compound and [1005-37-4] ) increases metabolic stability relative to non-alkylated analogues like SP-2 .
Molecular Docking and Computational Insights
- Anti-Alzheimer’s Analogues : SP-2 showed docking interactions similar to donepezil, emphasizing the role of N2-substituents in acetylcholinesterase (AChE) binding.
- Kinase Inhibitors : The 2-bromobenzyl group in the target compound may mimic ATP-binding pocket interactions observed in pyrrolo-pyrimidines .
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